molecular formula C14H14N2O B250314 N-benzyl-N-methylnicotinamide

N-benzyl-N-methylnicotinamide

Cat. No.: B250314
M. Wt: 226.27 g/mol
InChI Key: CIQZNUQRKFTMAE-UHFFFAOYSA-N
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Description

N-benzyl-N-methylnicotinamide is a chemical compound that belongs to the class of nicotinamide derivatives It is structurally characterized by the presence of a benzyl group and a methyl group attached to the nitrogen atom of the nicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-methylnicotinamide typically involves the N-methylation of nicotinamide followed by N-benzylation. One common method involves the reaction of nicotinamide with methyl iodide in the presence of a base such as potassium carbonate to form N-methylnicotinamide. This intermediate is then reacted with benzyl chloride under basic conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-methylnicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .

Mechanism of Action

The mechanism of action of N-benzyl-N-methylnicotinamide involves its interaction with specific molecular targets, such as NNMT. By inhibiting NNMT, this compound can modulate the levels of nicotinamide and its metabolites, thereby affecting various metabolic pathways. The inhibition of NNMT has been linked to reduced tumorigenesis and altered cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-N-methylnicotinamide is unique due to its dual substitution on the nitrogen atom, which imparts distinct chemical and biological properties. Its ability to inhibit NNMT and modulate metabolic pathways makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

N-benzyl-N-methylpyridine-3-carboxamide

InChI

InChI=1S/C14H14N2O/c1-16(11-12-6-3-2-4-7-12)14(17)13-8-5-9-15-10-13/h2-10H,11H2,1H3

InChI Key

CIQZNUQRKFTMAE-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CN=CC=C2

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CN=CC=C2

solubility

33.9 [ug/mL]

Origin of Product

United States

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